molecular formula C20H19N5O B7692766 N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide

N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide

Cat. No.: B7692766
M. Wt: 345.4 g/mol
InChI Key: VCJORAWGSLWPAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazolo[3,4-b]quinolines are three-membered azaheterocyclic systems that are composed of a pyrazole-and-quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .


Synthesis Analysis

The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others . The Friedländer condensation of o-aminocarbonyl compounds with carbonyl systems that contain the active α-methylene group is one of the most important methods of quinoline synthesis .


Molecular Structure Analysis

The structure of 1H-Pyrazolo[3,4-b]quinoline consists of a pyrazole-and-quinoline fragment . The parent structure can be modified with a number of substituents .


Chemical Reactions Analysis

The main methods of synthesis are described, which include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others . The use of this class of compounds as potential fluorescent sensors and biologically active compounds is shown .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Pyrazolo[3,4-b]quinolines can be influenced by the number of substituents that modify the parent structure .

Advantages and Limitations for Lab Experiments

N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide has several advantages and limitations for lab experiments. One of the advantages of this compound is its potential as a therapeutic agent for cancer and viral infections. This compound has been shown to exhibit potent anticancer and antiviral effects in vitro. However, one of the limitations of this compound is its complex synthesis method, which makes it challenging to synthesize in large quantities. Additionally, the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the research on N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide. One of the future directions is to further investigate its mechanism of action. Understanding the mechanism of action of this compound can help optimize its therapeutic potential. Additionally, future research can focus on developing more efficient and scalable synthesis methods for this compound. Furthermore, the potential of this compound as a therapeutic agent for other diseases, such as autoimmune diseases, can be explored. Overall, the research on this compound has the potential to lead to the development of novel therapeutic agents for various diseases.

Synthesis Methods

The synthesis of N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide involves a series of chemical reactions that start with the condensation of 8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinoline-3-carboxylic acid and 2-aminopyridine. The resulting intermediate is then subjected to further chemical reactions, including the addition of acetic anhydride and hydrochloric acid, to yield this compound. The overall synthesis method of this compound is complex and involves several steps, making it challenging to synthesize in large quantities.

Scientific Research Applications

N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide has been extensively studied for its potential applications in various fields of scientific research. It has been reported to exhibit anticancer, anti-inflammatory, and antiviral properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to inhibit the replication of the hepatitis C virus.

Properties

IUPAC Name

N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O/c1-3-11-25-19-15(12-14-8-6-7-13(2)17(14)22-19)18(24-25)23-20(26)16-9-4-5-10-21-16/h4-10,12H,3,11H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJORAWGSLWPAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)C4=CC=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.